molecular formula C13H12N2O B092959 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- CAS No. 101-15-5

2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-

Cat. No. B092959
CAS RN: 101-15-5
M. Wt: 212.25 g/mol
InChI Key: RWIMGHAFJNQGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as p-aminocinnamaldehyde, and its molecular formula is C14H15NO. It is a yellow crystalline solid that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- has a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have a positive effect on the immune system and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- in lab experiments is its excellent solubility in organic solvents, making it easy to work with. However, one limitation is its relatively high cost compared to other similar compounds.

Future Directions

There are several potential future directions for research on 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-. One area of interest is in the development of new organic electronic devices using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new and improved compounds with even better properties.

Synthesis Methods

The synthesis of 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- can be achieved through the condensation reaction between p-aminoacetophenone and cinnamaldehyde. This reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.

properties

CAS RN

101-15-5

Product Name

2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C13H12N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8H,14H2,1H3

InChI Key

RWIMGHAFJNQGDH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N=C2C=CC(=O)C=C2)N

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C=CC(=O)C=C2)N

Other CAS RN

101-15-5

Origin of Product

United States

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